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molecular formula C14H15NO2 B3044631 2-Benzyl-2-azabicyclo[2.2.2]octane-3,6-dione CAS No. 10028-34-9

2-Benzyl-2-azabicyclo[2.2.2]octane-3,6-dione

Cat. No. B3044631
M. Wt: 229.27 g/mol
InChI Key: FMCPFEWENZUEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05397800

Procedure details

A solution of dimethyl sulphoxide (2.34 g) in dichloromethane (5 ml) was added to a cooled (-60° C.) solution of oxalyl chloride (1.78 g) in dichloromethane (5 ml) and after 2 minutes the mixture was treated with a solution of 2-benzyl-2-azabicyclo[2.2.2]octan-3-one (2.31 g--commercially available) in dichloromethane (10 ml), stirred at -60° C. for 30 minutes, treated with triethylamine (5.05 g), allowed to warm up to room temperature, quenched with water and extracted into dichloromethane. The dichloromethane extracts were dried over sodium sulphate and evaporated. The residue was purified by chromatography on silica using hexane plus 50% ethyl acetate as eluant. Appropriate fractions were combined and evaporated to give the desired compound (2.10 g, 92%) as a colourless oil which was used directly in Preparation 3 without characterisation or further purification.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
2-benzyl-2-azabicyclo[2.2.2]octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.05 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=[O:7].[CH2:11]([N:18]1[C:23](=[O:24])[CH:22]2[CH2:25][CH2:26][CH:19]1[CH2:20][CH2:21]2)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl>[CH2:11]([N:18]1[C:23](=[O:24])[CH:22]2[CH2:25][CH2:26][CH:19]1[C:20](=[O:7])[CH2:21]2)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
2-benzyl-2-azabicyclo[2.2.2]octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CCC(C1=O)CC2
Step Four
Name
Quantity
5.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane extracts were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2C(CC(C1=O)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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